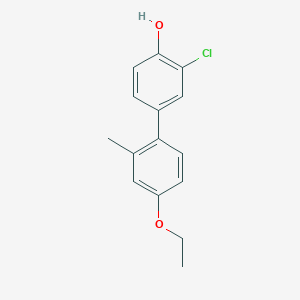
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% (5-CFPC) is an organic compound belonging to the class of phenols. It is a colorless to pale yellow liquid at room temperature, and it has a strong, pungent odor. 5-CFPC is widely used in scientific research for its various applications, including synthesis and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that it binds to certain proteins in the cell membrane and inhibits their activity. It has been suggested that 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% may also interact with certain enzymes and modulate their activity.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been shown to have anti-inflammatory, antifungal, and insecticidal properties. It has also been shown to inhibit the release of certain hormones and neurotransmitters, and it has been shown to have a modulatory effect on the immune system.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic, and it has a wide range of applications. However, there are some limitations associated with the use of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments. It is not very soluble in water, and it can be difficult to purify and isolate.
Future Directions
The future directions of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% research are numerous. It has potential applications in the development of new drugs, polymers, and other organic compounds. It could also be used to study the structure and function of enzymes and other proteins. Additionally, it could be used to develop new biosensors and biomedical devices. Finally, further research could be conducted to explore the biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% and its potential therapeutic applications.
Synthesis Methods
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% can be synthesized by the reaction of 4-carboxy-3-fluorophenol and 3-chlorophenol in an acidic medium. The reaction is catalyzed by sulfuric acid, and the product is obtained in 95% yield. The reaction is carried out at a temperature of 150°C for 1 hour. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents, insecticides, and anti-inflammatory compounds. It has also been used in the synthesis of polymers, dyes, and other organic compounds. 5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol, 95% has been used to study the structure and function of enzymes, and it has been used in the development of biosensors and biomedical devices.
properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGRNDSOCJPBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686064 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-3-chlorophenol | |
CAS RN |
1261956-09-5 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














